molecular formula C8H9NO3S B040155 2,3-Dihydro-1-benzofuran-5-sulfonamide CAS No. 112894-47-0

2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B040155
CAS No.: 112894-47-0
M. Wt: 199.23 g/mol
InChI Key: YSWWLKULIVOPEP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-sulfonamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that 2,3-Dihydro-1-benzofuran-5-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,3-Dihydro-1-benzofuran-5-sulfonamide were not found in the search results, benzofuran derivatives in general have attracted attention due to their biological activities and potential applications as drugs .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may also interact with neurotransmitter systems, influencing the release of dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.

Uniqueness

2,3-Dihydro-1-benzofuran-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWLKULIVOPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447655
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112894-47-0
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared essentially according to the teachings of J. A. Aikins, et al., European Patent Publication 254,577, published Jan. 27, 1988. N,N-dimethylformamide (23.0 ml, 297 mmol) was cooled in an ice-salt bath and treated dropwise with sulfuryl chloride (20.0 g, 148 mmol) at such a rate that the reaction temperature was maintained below 15° C. To this was added 2,3-dihydrobenzofuran (17.0 g, 142 mmol), and after warming to room temperature, the reaction mixture was rapidly heated to 130° C. over ten minutes, and then allowed to cool to room temperature. The reaction mixture was poured into water/ice/dichloromethane, 1/5/1 (700 ml), and the organic layer collected. The aqueous layer was diluted with water (100 ml) and extracted with dichloromethane. The combined organic phase was dripped into an ammonium hydroxide solution (3N, 250 ml), and allowed to stir overnight. Residual dichloromethane was removed by distillation and the resulting solid collected on a filter, washed with a small amount of water, followed by ether and then dried by aspiration to provide 12.8 g (45%) of the product.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1/5/1
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
45%

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